molecular formula C2HKO4 B7908774 potassium;2-hydroxy-2-oxoacetate

potassium;2-hydroxy-2-oxoacetate

Cat. No.: B7908774
M. Wt: 128.13 g/mol
InChI Key: JMTCDHVHZSGGJA-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

potassium;2-hydroxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTCDHVHZSGGJA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HKO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-hydroxy-2-oxoacetate can be synthesized by reacting potassium hydroxide with oxalic acid in a 1:1 mole ratio. The reaction typically occurs in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:

KOH+H2C2O4KHC2O4+H2O\text{KOH} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{KHC}_2\text{O}_4 + \text{H}_2\text{O} KOH+H2​C2​O4​→KHC2​O4​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.

    Reduction: It can be reduced to form potassium oxalate.

    Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Potassium carbonate, carbon dioxide.

    Reduction: Potassium oxalate.

    Substitution: Various substituted oxalates depending on the reagent used.

Scientific Research Applications

Potassium;2-hydroxy-2-oxoacetate has several applications in scientific research:

    Analytical Chemistry: Used as a primary standard in titration processes to standardize solutions of strong oxidizing agents.

    Biology: Utilized in studies involving metabolic pathways of oxalate compounds.

    Medicine: Investigated for its potential role in treating conditions related to oxalate metabolism.

    Industry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of potassium;2-hydroxy-2-oxoacetate involves its ability to act as a proton donor or acceptor, depending on the reaction conditions. It can participate in acid-base reactions, where it either donates a proton to form oxalate or accepts a proton to form oxalic acid. This amphoteric behavior makes it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Potassium;2-hydroxy-2-oxoacetate .
  • Synonyms: Potassium binoxalate, potassium hydrogen oxalate, potassium acid oxalate .
  • Molecular Formula : C₂HKO₄ .
  • Structure : Comprises a potassium cation paired with a deprotonated oxalic acid moiety (HOOC–COO⁻K⁺), retaining one carboxylic acid group and one carboxylate group .

Comparison with Structurally Similar Compounds

Ammonium;2-hydroxy-2-oxoacetate (Ammonium Oxalate)

  • Formula : (NH₄)₂C₂O₄·H₂O .
  • Structure : Ammonium cation replaces potassium, forming a fully deprotonated oxalate (C₂O₄²⁻) with two ammonium counterions.
  • Applications : Precipitant for calcium ions in qualitative analysis; less common in enzymatic studies compared to potassium salts .
  • Key Difference : Higher water solubility due to ammonium’s smaller ionic radius vs. potassium .

Potassium;2-ethoxy-2-oxoacetate (Ethyl Potassium Oxalate)

  • Formula : C₄H₅KO₄ .
  • Structure : Ethoxy group (–OCH₂CH₃) replaces the hydroxyl group, yielding an esterified oxalate (CH₃CH₂O–CO–COO⁻K⁺).
  • Applications : Intermediate in organic synthesis (e.g., coumarin derivatives ); used in coordination chemistry as a ligand precursor .
  • Key Difference : Reduced acidity compared to this compound due to esterification .

Sodium Chloroacetate

  • Formula : C₂H₂ClO₂·Na .
  • Structure : Chlorine substituent replaces hydroxyl group (Cl–CH₂–COO⁻Na⁺).
  • Applications : Herbicide precursor; highly toxic compared to oxalates, requiring stringent handling .
  • Key Difference : Greater electrophilicity due to the electron-withdrawing chlorine atom, enhancing reactivity in nucleophilic substitutions .

Potassium Trioxalatoferrate(III) (Potassium Ferrioxalate)

  • Formula : K₃[Fe(C₂O₄)₃]·3H₂O .
  • Structure : Coordination complex with Fe³⁺ center bound to three oxalate ligands.
  • Applications: Photochemical reagent (light-sensitive); used in actinometry .
  • Key Difference : Enhanced redox activity due to Fe³⁺, unlike purely ionic this compound .

Comparative Data Table

Compound Formula Key Structural Feature Solubility (H₂O) Applications Safety Profile
This compound C₂HKO₄ HOOC–COO⁻K⁺ 22 g/100 mL Enzyme buffers, metal polishing Irritant
Ammonium oxalate (NH₄)₂C₂O₄·H₂O (NH₄)₂C₂O₄ 45 g/100 mL Calcium precipitation Moderate toxicity
Ethyl potassium oxalate C₄H₅KO₄ CH₃CH₂O–CO–COO⁻K⁺ 15 g/100 mL Organic synthesis Irritant
Sodium chloroacetate C₂H₂ClO₂·Na Cl–CH₂–COO⁻Na⁺ 50 g/100 mL Herbicide production Highly toxic
Potassium ferrioxalate K₃[Fe(C₂O₄)₃] [Fe(C₂O₄)₃]³⁻K⁺ 30 g/100 mL Photochemistry, actinometry Oxidizer, irritant

Research Findings and Key Contrasts

  • Reactivity : this compound exhibits dual acidity (pKa₁ = 1.25, pKa₂ = 4.14), enabling pH-specific applications, whereas ethyl derivatives lack acidic protons .
  • Coordination Chemistry: Ferrioxalate’s Fe³⁺ center allows redox cycling, unlike non-metallic oxalates .
  • Toxicity : Sodium chloroacetate’s acute toxicity (LD₅₀ = 150 mg/kg, oral) surpasses oxalates due to alkylating properties .

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